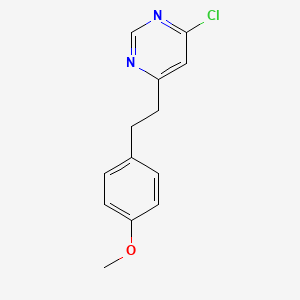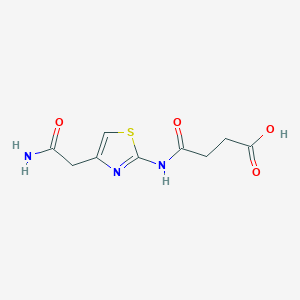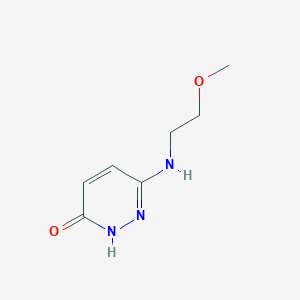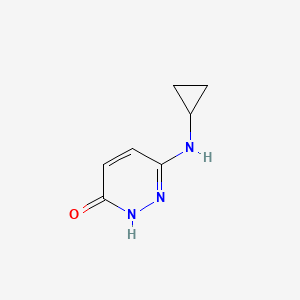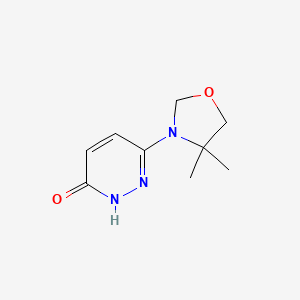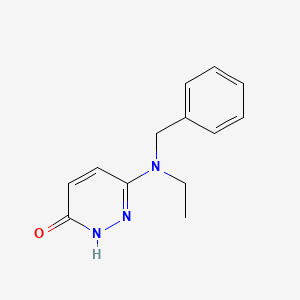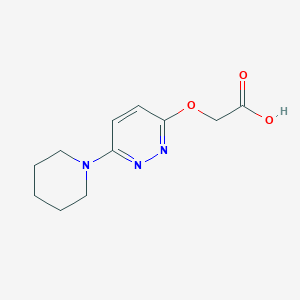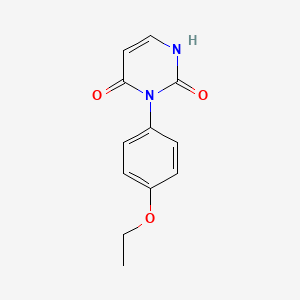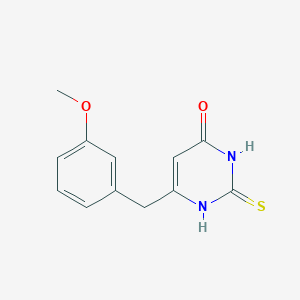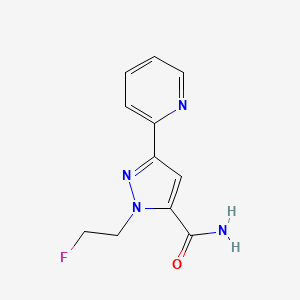
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide (FEPPC) is a novel pyrazole-based small molecule that has been studied for its potential applications in scientific research. FEPPC has been found to have a unique chemical structure that confers several interesting properties, such as its ability to interact with a wide range of biological molecules.
Applications De Recherche Scientifique
Experimental and Theoretical Studies on Pyrazole Derivatives
Pyrazole derivatives have been extensively studied for their chemical reactivity and potential applications in developing novel compounds with diverse functionalities. For instance, Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of pyrazole derivatives, providing valuable insights into their chemical properties and synthetic applications (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005). Such studies underscore the importance of pyrazole derivatives in synthesizing new chemical entities with potential therapeutic or material science applications.
Fluorescent Sensors Based on Pyrazole Derivatives
Pyrazole derivatives have also been investigated for their applications in sensor technology. Yang et al. (2011) developed a pyrazole-based fluorescent sensor for detecting fluoride ions, demonstrating the compound's high selectivity and sensitivity (Zhipei Yang et al., 2011). This research highlights the potential use of pyrazole derivatives in environmental monitoring and analytical chemistry, where the detection of specific ions or molecules is crucial.
Biological Activities and Molecular Docking Studies
The exploration of biological activities is a significant area of research for pyrazole derivatives. Sribalan et al. (2016) synthesized a series of pyrazole-5-carboxamide chalcone hybrids, which were evaluated for their antibacterial, anti-inflammatory, and antioxidant activities. Molecular docking analysis further elucidated their potential mechanisms of action (R. Sribalan et al., 2016). This study exemplifies the therapeutic potential of pyrazole derivatives and their role in the development of new drugs and healthcare solutions.
Synthesis and Characterization of Research Chemicals
The synthesis and characterization of novel pyrazole derivatives for research purposes are also noteworthy. McLaughlin et al. (2016) detailed the identification and analytical characterization of a research chemical, emphasizing the importance of accurate labeling and understanding of chemical properties in research settings (Gavin McLaughlin et al., 2016).
Propriétés
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-4-6-16-10(11(13)17)7-9(15-16)8-3-1-2-5-14-8/h1-3,5,7H,4,6H2,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSGYTWJOSXNQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C(=O)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



